molecular formula C11H10BrNO2S B1376887 (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester CAS No. 1422170-05-5

(2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester

Cat. No. B1376887
CAS RN: 1422170-05-5
M. Wt: 300.17 g/mol
InChI Key: JJNYBTBETDUKGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2-Bromo-benzothiazol-6-yl)-carbamic acid tert-butyl ester” is a chemical compound with the molecular formula C12H13BrN2O2S . It has a molecular weight of 329.21282 .


Molecular Structure Analysis

The molecular structure of “(2-Bromo-benzothiazol-6-yl)-carbamic acid tert-butyl ester” is represented by the formula C12H13BrN2O2S .

Scientific Research Applications

Quorum Sensing Inhibition

Thiazole derivatives have been identified as potential inhibitors of quorum sensing pathways in bacteria. These pathways are crucial for coordinating various bacterial behaviors, including biofilm formation and virulence factor production. Compounds that can inhibit quorum sensing offer a promising approach to combat bacterial pathogenesis without resorting to antibiotics, which can lead to resistance .

Analgesic and Anti-inflammatory Activities

Some thiazole compounds have demonstrated significant analgesic and anti-inflammatory activities in pharmacological studies. These properties make them valuable for the development of new pain relief and anti-inflammatory medications .

Antitumor and Cytotoxic Activity

Thiazole derivatives have been synthesized and tested for their cytotoxicity against various human tumor cell lines. Their potential antitumor effects make them candidates for cancer therapy research, particularly in targeting specific types of cancer such as prostate cancer .

Antifungal Activity

Thiazole derivatives have also been screened for antifungal activity, indicating their potential use in developing treatments for fungal infections. The ability to target specific fungal pathogens is crucial in addressing diseases caused by these organisms .

5. Antitumor Potential in Cancer Cell Lines Research has been conducted on thiazole derivatives to evaluate their antitumor potential against different cancer cell lines, such as rat glioma and human hepatocellular carcinoma. These studies are part of ongoing efforts to discover new therapeutic agents for cancer treatment .

properties

IUPAC Name

ethyl 2-(2-bromo-1,3-benzothiazol-6-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2S/c1-2-15-10(14)6-7-3-4-8-9(5-7)16-11(12)13-8/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNYBTBETDUKGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC2=C(C=C1)N=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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